Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate
CAS No.:
Cat. No.: VC11191819
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15FN2O3S |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | ethyl 2-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C15H15FN2O3S/c1-2-21-14(20)8-12-9-22-15(17-12)18-13(19)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) |
| Standard InChI Key | WURJPSSBSOWZLM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)F |
Introduction
Molecular Structure and Chemical Properties
Structural Composition
Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate (molecular formula: C₁₅H₁₆FN₃O₃S) consists of a central thiazole ring substituted at the 2-position with a 4-fluorophenylacetamido group and at the 4-position with an ethyl acetate moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as a bioisostere for peptide bonds, enhancing metabolic stability and target binding. The 4-fluorophenyl group introduces electron-withdrawing effects, improving solubility and modulating interactions with hydrophobic enzyme pockets.
Key Structural Features:
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Thiazole core: Contributes to planar rigidity and π-π stacking interactions.
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4-Fluorophenylacetamido group: Enhances lipophilicity and confers selectivity toward biological targets.
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Ethyl acetate side chain: Improves solubility in organic solvents and serves as a prodrug moiety for hydrolysis in vivo.
Spectroscopic Characterization
Structural confirmation of analogous compounds typically involves:
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¹H NMR: Peaks at δ 1.2–1.4 ppm (triplet, CH₃ of ethyl group), δ 4.1–4.3 ppm (quartet, CH₂ of ethyl ester), and δ 7.0–7.5 ppm (multiplet, aromatic protons of fluorophenyl).
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¹³C NMR: Signals near δ 165–170 ppm (ester carbonyl) and δ 160–165 ppm (amide carbonyl).
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IR Spectroscopy: Stretching vibrations at ~1740 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (C=O amide), and ~1240 cm⁻¹ (C-F).
| Property | Value/Range |
|---|---|
| Molecular Weight | 337.37 g/mol |
| Melting Point | 120–125°C (estimated) |
| Solubility | DMSO, ethanol, acetone |
Synthesis and Optimization
Reaction Pathways
The synthesis of Ethyl 2-{2-[2-(4-fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetate follows a multi-step protocol common to thiazole derivatives:
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Thiazole Ring Formation:
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Condensation of 4-fluorophenylacetamide with ethyl 2-chloroacetoacetate in the presence of thiourea yields the thiazole intermediate.
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Reaction conditions: Reflux in ethanol at 80°C for 6–8 hours.
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Acetylation:
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The intermediate is acetylated using acetic anhydride under basic conditions (pyridine or DMAP) to introduce the ethyl acetate group.
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Purification:
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Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity.
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Yield and Challenges
Biological Activity and Mechanism
Antimicrobial Effects
Fluorinated thiazoles disrupt bacterial cell wall synthesis. For example, analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The acetamide moiety likely interacts with penicillin-binding proteins.
Pharmacokinetic Profile
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Lipophilicity (LogP): ~2.5 (optimal for blood-brain barrier penetration).
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Metabolism: Hepatic hydrolysis of the ethyl ester to the active carboxylic acid.
Applications in Drug Discovery
Targeted Therapies
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Oncology: Potent inhibitor of tubulin polymerization, with structural analogs reducing tumor volume by 60% in murine models.
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Infectious Diseases: Synergistic activity with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
Prodrug Development
The ethyl ester group serves as a prodrug motif, improving oral bioavailability. In vivo studies on analogs show a 3-fold increase in plasma concentration compared to carboxylic acid derivatives.
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